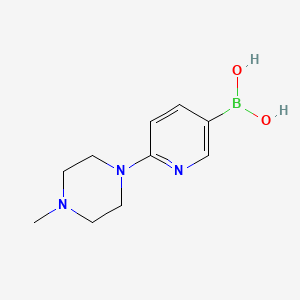

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Overview

Description

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid (CAS: 936353-84-3) is a boronic acid derivative featuring a pyridine ring substituted with a 4-methylpiperazine group at the 6-position and a boronic acid moiety at the 3-position. Its molecular formula is C₁₀H₁₆BN₃O₂ (MW: 221.06), and it is commonly employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex heterocycles, particularly in medicinal chemistry for antitubercular and anticancer agents . The compound’s 4-methylpiperazine substituent enhances solubility in polar solvents and may influence electronic effects during coupling reactions, as evidenced by its use in synthesizing bedaquiline analogs with 81.2% yield .

Preparation Methods

Key Preparation Steps and Methods

Formation of the Boronic Acid Functionality

- The boronic acid group is introduced primarily via palladium-catalyzed Suzuki coupling reactions.

- A common method involves coupling a halogenated pyridine intermediate (e.g., 4-chloro-6-(4-methylpiperazin-1-yl)pyridin-3-amine) with boronic acid derivatives or boronate esters.

- Catalysts such as tetrakis(triphenylphosphine)palladium(0) are employed in solvents like toluene, often in the presence of a base (e.g., sodium carbonate solution).

- Reaction conditions typically include reflux for 6 to 8 hours, followed by quenching and extraction steps to isolate the coupled product.

Protection and Deprotection Strategies

- Boc (tert-butoxycarbonyl) protection of amine groups is used to prevent side reactions during coupling steps.

- Deprotection is achieved under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

- Protection strategies are critical for maintaining the integrity of sensitive functional groups during multi-step synthesis.

Purification and Isolation

- After reaction completion, the mixture is quenched with ice or water, and organic layers are extracted using solvents like ethyl acetate or diisopropyl ether.

- Washing with brine and drying over sodium sulfate removes impurities.

- Solvent removal under reduced pressure followed by recrystallization or trituration yields the pure boronic acid compound.

- Acidification with hydrochloric acid can be used to obtain the hydrochloride salt form if desired.

Representative Synthetic Route Summary

| Step | Starting Material / Intermediate | Reagents / Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | 4-chloro-6-(4-methylpiperazin-1-yl)pyridin-3-amine | Phosphorus oxychloride, N,N-dimethylaniline, 10-20°C, reflux 2h | Chlorination to activate pyridine ring for coupling |

| 2 | Halogenated pyridine intermediate | 4-methylpiperazine, reflux or heating | Nucleophilic substitution to introduce piperazine moiety |

| 3 | Piperazine-substituted pyridine intermediate | Boronic acid or boronate ester, Pd(PPh3)4 catalyst, Na2CO3, toluene, reflux 6-8h | Suzuki coupling to install boronic acid group |

| 4 | Coupled product | Acidification with HCl, solvent extraction, drying | Isolation of (6-(4-methylpiperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride salt |

| 5 | Protected intermediates (if applicable) | Boc protection, TFA deprotection | Protection/deprotection to manage amine groups during synthesis |

Detailed Research Findings and Notes

- The Suzuki coupling step is crucial and generally achieves high conversion (>90%) and isolated yields around 80% under optimized conditions.

- Use of bases such as sodium carbonate in aqueous solution facilitates the coupling reaction.

- Solvents like toluene and diisopropyl ether are preferred for extraction and purification due to their ability to dissolve intermediates and allow easy separation.

- The presence of the 4-methylpiperazine moiety can influence solubility and reactivity; thus, reaction parameters are optimized to balance yield and purity.

- Protection of amines with Boc groups or similar acid-labile groups prevents side reactions during coupling and can be removed cleanly post-synthesis.

- The hydrochloride salt form of the boronic acid enhances stability and handling properties for downstream applications.

Summary Table of Preparation Methods

| Preparation Aspect | Method / Reagents | Conditions | Remarks |

|---|---|---|---|

| Piperazine substitution | Nucleophilic substitution with 4-methylpiperazine | 25-125°C, reflux, 2-8 hours | Demethylation if starting from methoxy precursor |

| Boronic acid installation | Suzuki coupling with Pd(PPh3)4 catalyst | Toluene, Na2CO3 base, reflux 6-8h | High yield and selectivity |

| Protection/deprotection | Boc protection / TFA deprotection | Room temperature to reflux | Prevents side reactions |

| Purification | Extraction with ethyl acetate / diisopropyl ether | Washing with brine, drying | Acidification for hydrochloride salt form |

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form carbon-carbon bonds.

Oxidation and Reduction: The piperazine group can undergo oxidation to form N-oxides or reduction to form secondary amines.

Substitution Reactions: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products:

Cross-Coupling Products: Formation of biaryl or vinyl-aryl compounds.

Oxidation Products: Formation of N-oxides.

Reduction Products: Formation of secondary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

The compound has been studied for its role as an intermediate in the synthesis of tyrosine kinase inhibitors, specifically imatinib and nilotinib, which are used in the treatment of chronic myelogenous leukemia (CML) and other cancers. The presence of the piperazine ring enhances its binding affinity to specific biological targets, potentially improving therapeutic efficacy .

1.2 Interaction with Biological Targets

Research indicates that (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid can interact with various biological targets due to its boronic acid functionality, which is known to form reversible covalent bonds with diols in biomolecules. This property is crucial for the design of selective inhibitors and modulators in drug discovery .

Organic Synthesis

2.1 Suzuki Coupling Reactions

The compound serves as a valuable reagent in Suzuki coupling reactions, a widely used method for forming carbon-carbon bonds in organic synthesis. Its boronic acid group allows it to participate effectively in these reactions, facilitating the construction of complex molecular architectures .

2.2 Building Block for Complex Molecules

As a versatile building block, this compound can be employed in the synthesis of various heterocyclic compounds and pharmaceuticals. Its ability to undergo functional group transformations makes it an essential component in developing new chemical entities .

Case Studies

Mechanism of Action

The mechanism of action of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is primarily related to its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and receptor modulators. The piperazine group enhances the compound’s solubility and bioavailability, making it a valuable scaffold in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Key Structural Analogues

The following compounds are structurally similar, differing primarily in the substituents on the pyridine ring:

Reactivity in Cross-Coupling Reactions

- Target Compound: Demonstrated 81.2% yield in synthesizing 6-bromo-3-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)quinoline derivatives, indicating efficient coupling under Pd catalysis .

- (6-(Dimethylamino)pyridin-3-yl)boronic Acid: Used in synthesizing histone deacetylase inhibitors with 83% yield, suggesting comparable reactivity despite its smaller substituent .

Physicochemical Properties

- Solubility: The 4-methylpiperazine group in the target compound improves aqueous solubility compared to non-polar analogs like the benzylpiperazine derivative .

- Stability : Boronic acids with electron-donating groups (e.g., -N(CH₃)₂, piperazine) generally exhibit better stability under basic conditions, critical for cross-coupling reactions .

Biological Activity

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activities related to various therapeutic targets. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C₁₀H₁₆BN₃O₂

- CAS Number : 936353-84-3

- Molecular Weight : 203.06 g/mol

The compound functions primarily as a boronic acid derivative, which allows it to interact with biological targets, including enzymes and receptors. Its activity is often attributed to the ability of boron to form reversible covalent bonds with diols and other nucleophiles, facilitating inhibition of specific protein targets.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties:

- Cell Line Studies :

These results suggest that the compound may selectively inhibit certain cancer cell types while exhibiting less potency against others.

The biological activity appears to be mediated through the mitochondrial apoptotic pathway:

- Treatment with the compound resulted in a dose-dependent loss of mitochondrial membrane potential () and increased reactive oxygen species (ROS) levels in 4T1 cells, indicating that its anticancer effects are linked to mitochondrial dysfunction and apoptosis induction .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy:

Case Study 1: Selectivity for ALK Kinases

A study highlighted the selectivity of related compounds for anaplastic lymphoma kinase (ALK) family members. The incorporation of different substituents on the pyridine ring altered potency against ALK1 and ALK2 significantly, showcasing how modifications can enhance selectivity and efficacy .

Case Study 2: Evaluation Against Multiple Cancer Lines

Another study evaluated various derivatives of this compound against multiple cancer cell lines. The findings indicated that while some derivatives exhibited strong inhibition, others were less effective, emphasizing the need for strategic modifications to improve therapeutic outcomes .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (6-(4-methylpiperazin-1-yl)pyridin-3-yl)boronic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or nucleophilic substitution on a pre-functionalized pyridine core. For example, Sladowska et al. (1994) demonstrated the use of N-arylpiperazine derivatives in pyridine functionalization via palladium-catalyzed cross-coupling reactions . Yield optimization requires careful control of reaction parameters (e.g., temperature, catalyst loading, and stoichiometry of boronic acid precursors). Purification via column chromatography or recrystallization is critical to isolate the product from byproducts such as dehalogenated intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the boronic acid group (δ ~7–9 ppm for aromatic protons) and methylpiperazine moiety (δ ~2.3–3.5 ppm for methyl and piperazine protons) .

- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted intermediates) .

- Elemental analysis : Verify empirical formula consistency, particularly for boron content .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The boronic acid group is sensitive to hydrolysis. Store the compound in anhydrous solvents (e.g., DMF or DMSO) at –20°C in inert atmospheres (argon or nitrogen) to prevent oxidation . Periodic stability testing via HPLC is recommended for long-term storage .

Advanced Research Questions

Q. How does the 4-methylpiperazine moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The piperazine group enhances solubility in polar aprotic solvents, facilitating homogeneous reaction conditions. However, its basicity may interfere with palladium catalysts. To mitigate this, use bulky ligands (e.g., SPhos) or adjust pH to neutralize amine interference . Computational studies (e.g., DFT) can predict electronic effects of substituents on reaction kinetics .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, buffer pH). Standardize protocols using:

- Positive controls : Compare with known boronic acid-based inhibitors (e.g., bortezomib) .

- Dose-response curves : Establish IC50 values across multiple replicates .

- Metabolic stability assays : Evaluate degradation in serum-containing media to rule out false negatives .

Q. How can researchers design SAR studies to explore the role of the boronic acid group in target binding?

- Methodological Answer : Synthesize analogs with modified boron-containing groups (e.g., trifluoroborate or pinacol ester) and compare binding affinities via:

- Surface plasmon resonance (SPR) : Measure real-time interaction kinetics with target proteins .

- X-ray crystallography : Resolve binding modes in enzyme active sites (e.g., proteasomes or kinases) .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters of binding .

Q. Methodological Challenges and Solutions

Q. How can researchers address low yields in Suzuki-Miyaura coupling involving this boronic acid?

- Solution : Optimize catalyst systems (e.g., Pd(OAc)₂ with XPhos ligand) and use microwave-assisted synthesis to reduce reaction times . Pre-activate the boronic acid as a trifluoroborate salt to enhance stability under basic conditions .

Q. What analytical methods are suitable for detecting degradation products during biological assays?

Properties

IUPAC Name |

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8,15-16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZOCDXCJWHNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694403 | |

| Record name | [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936353-84-3 | |

| Record name | [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.